N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide
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Overview
Description
N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group, a 4-fluorophenyl group, and a propan-2-ylglycinamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzenesulfonyl chloride, which is then reacted with 4-fluoroaniline to form N-(4-fluorophenyl)benzenesulfonamide. This intermediate is further reacted with isopropylamine and glycine derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzenesulfonamide: Shares structural similarities but lacks the glycinamide moiety.
N-(4-Fluorophenyl)glycinamide: Similar but without the benzenesulfonyl group.
Benzenesulfonylglycinamide: Lacks the 4-fluorophenyl group.
Uniqueness
N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(2)19-17(21)12-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNUWBVLZZWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387433 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-60-5 |
Source
|
Record name | N~2~-(Benzenesulfonyl)-N~2~-(4-fluorophenyl)-N-propan-2-ylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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